
Theobroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Theobroxide is a natural product found in Lasiodiplodia theobromae with data available.
Aplicaciones Científicas De Investigación
Plant Tubers and Flower Buds Induction
Theobroxide, an epoxy cyclohexene compound isolated from the culture filtrate of the fungus Lasiodiplodia theobromae, has shown significant effects in inducing plant tuber and flower bud formation under noninducing photoperiod conditions. Research demonstrates its ability to induce potato microtuber formation in vitro and its effectiveness in producing tubers in potato plants and flower buds in morning glory plants kept under long day conditions, which are typically noninductive for these processes (Yoshihara et al., 2000).
Influence on Jasmonic Acid and Tuber Formation
Theobroxide has been found to significantly impact the levels of jasmonic acid (JA) and tuberonic acid (TA) in plants, as well as lipoxygenase (LOX) activity, which are important in tuber formation. Studies indicate that theobroxide increases endogenous levels of JA and TA, thereby influencing tuber formation in plants (Gao et al., 2003); (Gao et al., 2005).
Enhancement of Plant Disease Resistance
Theobroxide has been identified as a promoter of pathogen resistance in plants. In studies involving Nicotiana benthamiana, theobroxide treatment inhibited the development of lesion symptoms caused by Pseudomonas syringae and was found to increase the expression of various defense-related genes, suggesting its role in enhancing plant disease resistance (Ahn et al., 2013).
Influence on Gibberellins and Flowering
Investigations into the action mechanism of theobroxide on flower-bud induction revealed its interaction with gibberellins, a group of plant hormones. Theobroxide treatment resulted in reduced gibberellin levels, which in turn played a role in flower-bud formation under non-inductive conditions (Gao et al., 2006).
Propiedades
Nombre del producto |
Theobroxide |
|---|---|
Fórmula molecular |
C7H10O3 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
(1S,2R,5S,6R)-3-methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-diol |
InChI |
InChI=1S/C7H10O3/c1-3-2-4(8)6-7(10-6)5(3)9/h2,4-9H,1H3/t4-,5+,6+,7-/m0/s1 |
Clave InChI |
OICXPDKRWDNGQZ-WNJXEPBRSA-N |
SMILES isomérico |
CC1=C[C@@H]([C@@H]2[C@H]([C@@H]1O)O2)O |
SMILES canónico |
CC1=CC(C2C(C1O)O2)O |
Sinónimos |
theobroxide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



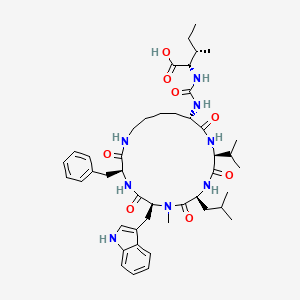

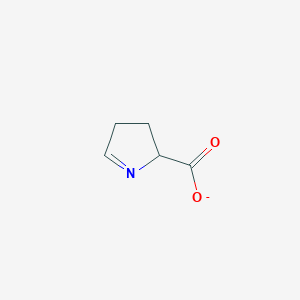
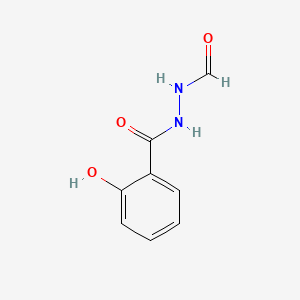
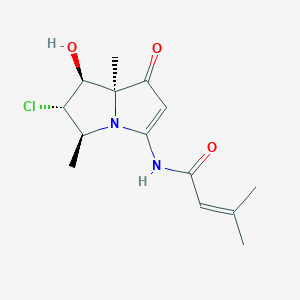
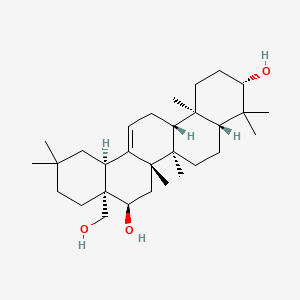

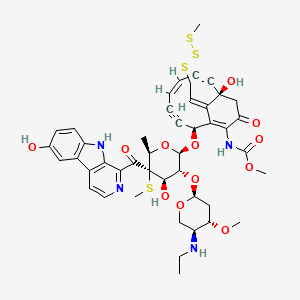
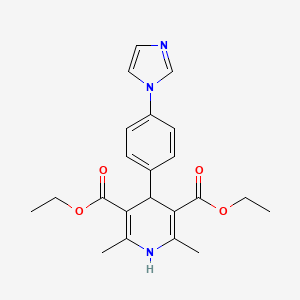
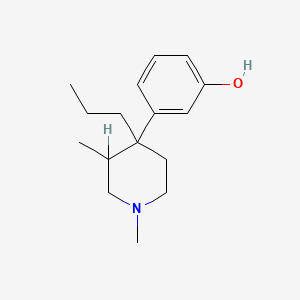
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-8-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1246021.png)
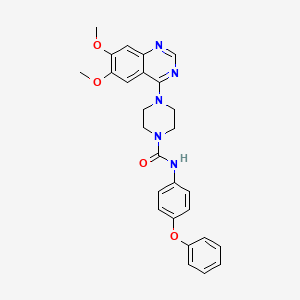
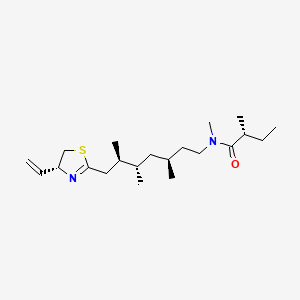
![threo-(7S,8R)-1-(4-hydroxyphenyl)-2-[4-(E)-propenylphenoxy]-propan-1-ol](/img/structure/B1246024.png)